molecular formula C31H37ClN6O3S B12383163 JQ1-Tco

JQ1-Tco

Cat. No.: B12383163
M. Wt: 609.2 g/mol
InChI Key: CYIPOINYTLBSLB-SBSQNJSVSA-N
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Description

JQ1-trans-cyclooctene (JQ1-Tco) is a derivative of JQ1, a small-molecule inhibitor of the bromodomain and extra terminal (BET) protein family. This compound is particularly notable for its application in click chemistry, which allows for specific and efficient chemical conjugation under mild conditions. This compound is used extensively in scientific research as a molecular probe for studying BET proteins and their role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

JQ1-Tco is synthesized through a series of chemical reactions starting from JQ1This is typically achieved through a copper-free click chemistry approach, specifically strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder (iEDDA) reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Mechanism of Action

JQ1-Tco exerts its effects by inhibiting the bromodomain and extra terminal (BET) proteins, specifically BRD4. This inhibition disrupts the interaction between BET proteins and acetylated lysine residues on histones, leading to changes in gene expression. The click chemistry modification allows this compound to be used as a molecular probe to study these interactions in detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its suitability for click chemistry, which allows for specific and efficient conjugation with biomolecules. This makes it a valuable tool for studying BET proteins in various biological contexts .

Properties

Molecular Formula

C31H37ClN6O3S

Molecular Weight

609.2 g/mol

IUPAC Name

[(4Z)-cyclooct-4-en-1-yl] N-[3-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propyl]carbamate

InChI

InChI=1S/C31H37ClN6O3S/c1-19-20(2)42-30-27(19)28(22-12-14-23(32)15-13-22)35-25(29-37-36-21(3)38(29)30)18-26(39)33-16-9-17-34-31(40)41-24-10-7-5-4-6-8-11-24/h4-5,12-15,24-25H,6-11,16-18H2,1-3H3,(H,33,39)(H,34,40)/b5-4-/t24?,25-/m0/s1

InChI Key

CYIPOINYTLBSLB-SBSQNJSVSA-N

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCC/C=C\CC4)C5=CC=C(C=C5)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCNC(=O)OC4CCCC=CCC4)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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